molecular formula C16H11NOS B13487220 Phenyl(quinolin-3-ylsulfanyl)methanone

Phenyl(quinolin-3-ylsulfanyl)methanone

Cat. No.: B13487220
M. Wt: 265.3 g/mol
InChI Key: WMXJJICWTFMHON-UHFFFAOYSA-N
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Description

Phenyl(quinolin-3-ylsulfanyl)methanone is an organic compound that features a quinoline ring attached to a phenyl group through a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(quinolin-3-ylsulfanyl)methanone typically involves the reaction of quinoline derivatives with phenylthiol or its derivatives. One common method includes the use of a quinoline-3-thiol intermediate, which is then reacted with benzoyl chloride under basic conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

  • Phenyl(quinolin-2-ylsulfanyl)methanone
  • Phenyl(quinolin-4-ylsulfanyl)methanone
  • Phenyl(quinolin-3-ylsulfonyl)methanone

Comparison: Phenyl(quinolin-3-ylsulfanyl)methanone is unique due to the position of the sulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities to biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

S-quinolin-3-yl benzenecarbothioate

InChI

InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-14-10-13-8-4-5-9-15(13)17-11-14/h1-11H

InChI Key

WMXJJICWTFMHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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